molecular formula C20H22O2 B3166841 (2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 914335-22-1

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B3166841
CAS RN: 914335-22-1
M. Wt: 294.4 g/mol
InChI Key: MZRKVTFUPSHWAE-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in the rhizome of turmeric (Curcuma longa Linn.). It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. (2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins. Additionally, curcumin has been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. (2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one also inhibits the production of inflammatory cytokines and chemokines, which can reduce inflammation and prevent tissue damage. In addition, curcumin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric, making it readily available for research. However, curcumin has limitations in terms of its poor bioavailability and rapid metabolism. It is also highly hydrophobic, making it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on curcumin, including improving its bioavailability and pharmacokinetics, developing novel delivery systems, and exploring its potential in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify its potential side effects and toxicity.

Scientific Research Applications

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular disease, and inflammatory disorders. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are contributing factors to the development of these diseases.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-20(2,3)16-12-9-15(10-13-16)11-14-18(21)17-7-5-6-8-19(17)22-4/h5-14H,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKVTFUPSHWAE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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